
1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide is a chemical compound characterized by a bromomethyl group attached to a cyclopropane ring, which is further substituted with a carboxamide group and two methyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of N,N-dimethylcyclopropanecarboxamide using bromine in the presence of a suitable catalyst.
Alkylation: Another method involves the alkylation of N,N-dimethylcyclopropanecarboxamide with a bromomethylating agent such as bromomethyl methyl ether.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Process: Some industrial setups may employ a continuous process for the production of this compound, allowing for a steady and efficient production flow.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions: Reagents like sodium hydroxide, potassium cyanide, and lithium aluminum hydride are commonly used, often under controlled temperature and pressure conditions.
Major Products Formed: The major products include carboxylic acids, amines, and various substituted cyclopropanecarboxamides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the synthesis of bioactive molecules and probes for biological studies.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-(Bromomethyl)pyrene: Used in the synthesis of fluorophores for fluorescent sensing.
Benzyl bromide: Another bromomethyl-containing compound, used in organic synthesis.
Cyclohexane, (bromomethyl)-: Similar in structure but differing in ring size and reactivity.
These compounds share the bromomethyl group but differ in their core structures and applications, highlighting the uniqueness of 1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide.
Properties
IUPAC Name |
1-(bromomethyl)-N,N-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-9(2)6(10)7(5-8)3-4-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPVXDBZOHXFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate](/img/structure/B8046956.png)
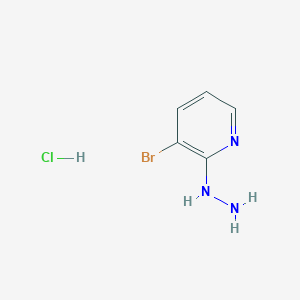
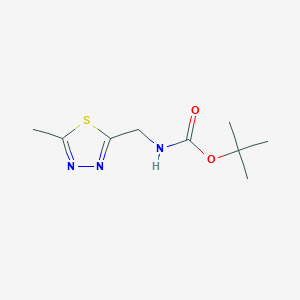
![6-(Chloromethyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B8046989.png)
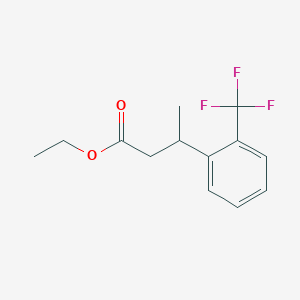
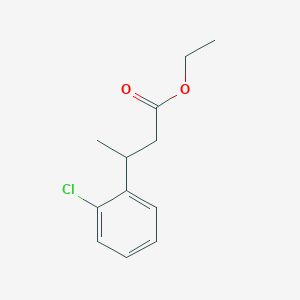
![1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8047020.png)
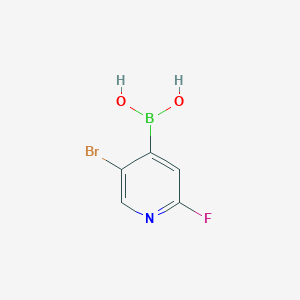
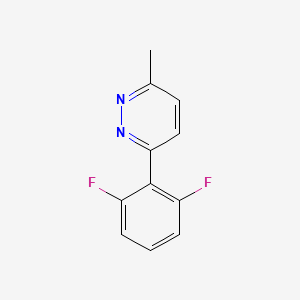

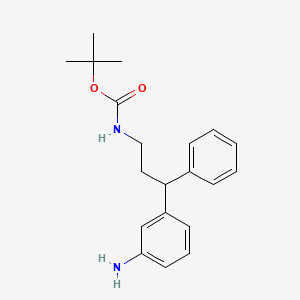
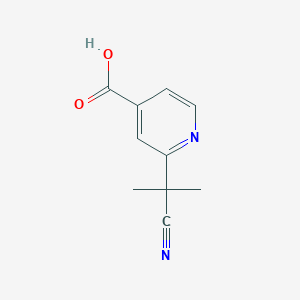
![4-tert-Butyl 2-methyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-2,4(5H)-dicarboxylate](/img/structure/B8047059.png)
![tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate](/img/structure/B8047067.png)
